molecular formula C22H22ClN7OS B10939999 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10939999
M. Wt: 468.0 g/mol
InChI Key: JTLNQYILEXSKJW-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chloro-substituted pyrazole ring, and a pyrimidinylsulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation of the pyrazole ring can be carried out using benzyl halides in the presence of a base such as potassium carbonate.

    Formation of the pyrimidinylsulfanylacetamide moiety: This involves the reaction of the pyrazole derivative with a suitable pyrimidine derivative and a thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with receptors: Binding to cellular receptors and modulating signal transduction pathways.

    DNA/RNA interaction: Interacting with nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
  • **N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-METHYL-3-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
  • **N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}PROPIONAMIDE

Uniqueness

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN7OS

Molecular Weight

468.0 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H22ClN7OS/c1-3-29-12-17(15(2)27-29)19-9-10-24-22(25-19)32-14-20(31)26-21-18(23)13-30(28-21)11-16-7-5-4-6-8-16/h4-10,12-13H,3,11,14H2,1-2H3,(H,26,28,31)

InChI Key

JTLNQYILEXSKJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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